2-Anilino-1-methyl-4(1H)-quinazolinone is a heterocyclic organic compound. Heterocyclic compounds are those containing atoms of at least two different elements as members of its ring(s). [] 2-Anilino-1-methyl-4(1H)-quinazolinone belongs to the class of compounds known as quinazolinones, which are characterized by a bicyclic structure containing a pyrimidine ring fused to a benzene ring and a ketone group. []
Within scientific research, 2-anilino-1-methyl-4(1H)-quinazolinone serves as a building block for more complex molecules and as a subject for studying chemical reactions and properties. Its derivatives have shown potential in various biological applications, making it a compound of interest for medicinal chemistry research. []
1-Methyl-2-(phenylamino)quinazolin-4(1H)-one is a compound belonging to the quinazolinone class of heterocyclic compounds. Quinazolines, and their derivatives, are recognized for their diverse biological activities and have been extensively studied in medicinal chemistry. This specific compound exhibits potential pharmacological properties, making it a subject of interest in drug discovery.
Quinazolinones, including 1-methyl-2-(phenylamino)quinazolin-4(1H)-one, are classified as nitrogen-containing heterocycles. They are derived from quinazoline by the oxidation of the nitrogen atom in the ring system. The classification of quinazolinones often depends on the position of substituents on the ring structure, with 4(1H)-quinazolinones being particularly significant due to their biological activities .
The synthesis of 1-methyl-2-(phenylamino)quinazolin-4(1H)-one can be achieved through various methods, primarily involving cyclization reactions. One common approach involves the reaction of 2-aminobenzylamine with isocyanates or isothiocyanates to form the corresponding quinazolinone derivatives. The synthesis typically requires the use of solvents such as dimethylformamide or dichloromethane and may involve catalysts like triethylamine .
A detailed synthetic route includes:
The molecular structure of 1-methyl-2-(phenylamino)quinazolin-4(1H)-one features a quinazoline skeleton with a methyl group at position 1 and a phenylamino group at position 2. The chemical formula is , with a molecular weight of approximately 198.21 g/mol.
Key Structural Features:
1-Methyl-2-(phenylamino)quinazolin-4(1H)-one can participate in various chemical reactions typical for quinazolinone derivatives:
The mechanism of action for 1-methyl-2-(phenylamino)quinazolin-4(1H)-one largely depends on its biological target. Quinazolinones are known to inhibit various enzymes and receptors involved in disease pathways:
The specific mechanism may involve binding to active sites on target proteins, disrupting normal function, leading to therapeutic effects.
1-Methyl-2-(phenylamino)quinazolin-4(1H)-one exhibits several notable physical and chemical properties:
Chemical Properties:
The applications of 1-methyl-2-(phenylamino)quinazolin-4(1H)-one span various fields:
Additionally, ongoing research into its derivatives continues to explore enhanced biological activities, making it a promising candidate for future therapeutic agents .
Quinazolinone chemistry traces its origins to 1869 when Griess synthesized the first derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) through condensation reactions [1] [6]. Systematic exploration began in 1903 with Gabriel and Colman’s foundational work on quinazoline properties [6] [9]. The 1950s marked a therapeutic breakthrough with the commercialization of methaqualone (Figure 1), a 2,3-disubstituted quinazolin-4(3H)-one derivative initially developed as an anticonvulsant that gained notoriety as a sedative-hypnotic agent [4] [9]. This era validated quinazolinones as drug-like scaffolds, catalyzing research into diverse analogs.
By the late 20th century, over 200 naturally occurring quinazolinone alkaloids had been identified from plants (e.g., Adhatoda vasica, Dichroa febrifuga) and microorganisms, many with documented bioactivities [1] [6]. For instance, febrifugine (Figure 1), isolated from Dichroa febrifuga, demonstrated potent antimalarial properties, though clinical utility was limited by hepatotoxicity [9]. These natural products provided structural templates for synthetic optimization. The 21st century witnessed diversification into kinase inhibitors (e.g., EGFR-targeting gefitinib, erlotinib) and tubulin modulators, establishing quinazolinones as "privileged scaffolds" in drug discovery [1] [8].
Table 1: Evolution of Key Quinazolinone Pharmacophores
Era | Representative Compound | Therapeutic Application | Structural Features |
---|---|---|---|
1950s | Methaqualone | Sedative-hypnotic | 2-Methyl-3-aryl substitution |
1960s | Febrifugine | Antimalarial | 2-Piperidinyl-3-hydroxy substitution |
1980s | Prazosin (Hybrid) | Antihypertensive (α-blocker) | Fused quinazoline-piperazine |
2000s | Gefitinib | Anticancer (EGFR TKI) | 3-Chloro-4-fluoroanilino-6,7-dimethoxy |
2010s | ALX-171 | Antipsychotic (mGlu7 NAM) | 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl) |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3